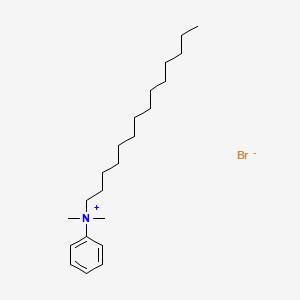
N,N-Dimethyl-N-tetradecylanilinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N-tetradecylanilinium bromide: is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to reduce surface tension and act as a cationic surfactant.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N-tetradecylanilinium bromide typically involves the quaternization of N,N-dimethyltetradecylamine with an appropriate brominating agent. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction can be represented as follows:
N,N-Dimethyltetradecylamine+Brominating Agent→N,N-Dimethyl-N-tetradecylanilinium bromide
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent quality and high production rates. The reaction conditions are optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-N-tetradecylanilinium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, which can replace the bromide ion.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as sodium borohydride can be employed for reduction reactions.
Major Products Formed:
Substitution Reactions: The major products include substituted quaternary ammonium compounds.
Oxidation Reactions: Oxidized derivatives of the original compound.
Reduction Reactions: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
N,N-Dimethyl-N-tetradecylanilinium bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including the synthesis of nanoparticles and emulsions.
Biology: The compound is employed in cell culture and molecular biology experiments as a transfection agent to introduce nucleic acids into cells.
Industry: The compound is used in the formulation of detergents, disinfectants, and personal care products due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N-tetradecylanilinium bromide involves its interaction with cell membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged surfaces, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where the compound targets bacterial cell membranes.
Comparison with Similar Compounds
- N,N-Dimethyldodecylamine
- N,N-Dimethylhexadecylamine
- N,N-Dimethyloctylamine
Comparison: N,N-Dimethyl-N-tetradecylanilinium bromide is unique due to its specific chain length and quaternary ammonium structure, which confer distinct surfactant properties. Compared to shorter-chain analogs like N,N-Dimethyldodecylamine, it has higher hydrophobicity and better surface activity. Longer-chain analogs like N,N-Dimethylhexadecylamine may have increased hydrophobic interactions but could be less soluble in aqueous solutions.
Properties
CAS No. |
110072-50-9 |
|---|---|
Molecular Formula |
C22H40BrN |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
dimethyl-phenyl-tetradecylazanium;bromide |
InChI |
InChI=1S/C22H40N.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-23(2,3)22-19-16-15-17-20-22;/h15-17,19-20H,4-14,18,21H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
LRMJBMAZQUBWMC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)C1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


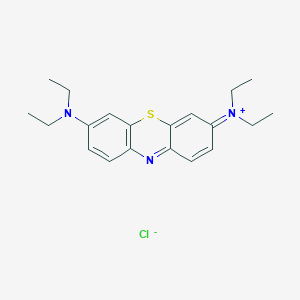
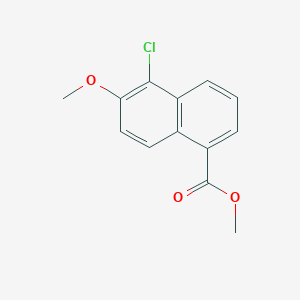
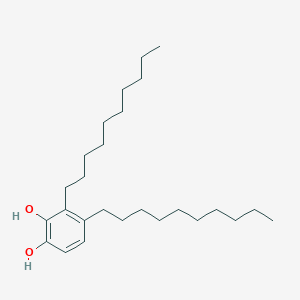

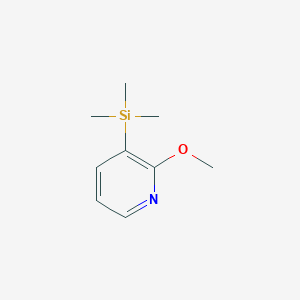
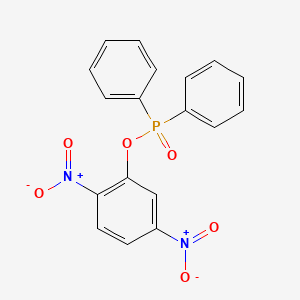
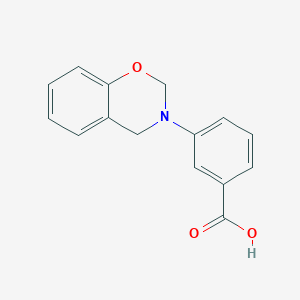
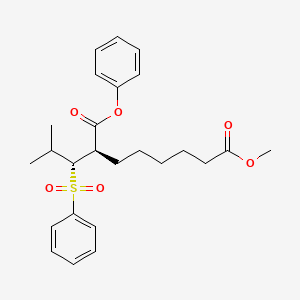

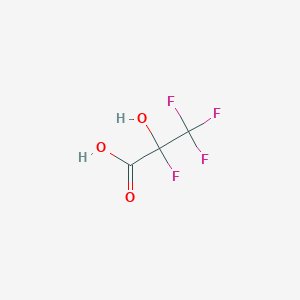
![3-[(3-Methylbutyl)amino]butan-2-ol](/img/structure/B14317001.png)

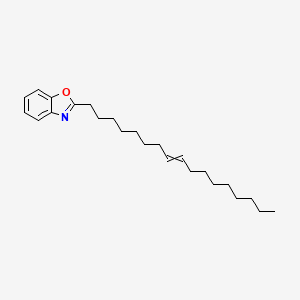
![4-Acetamidophenyl [4-(trifluoroacetyl)phenyl]acetate](/img/structure/B14317031.png)
